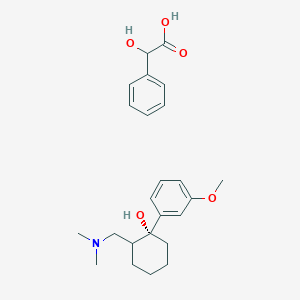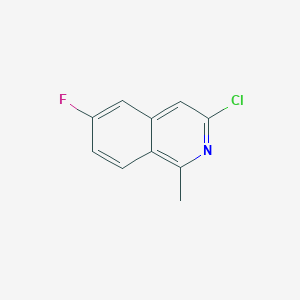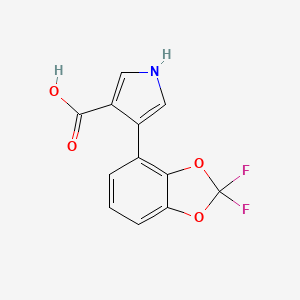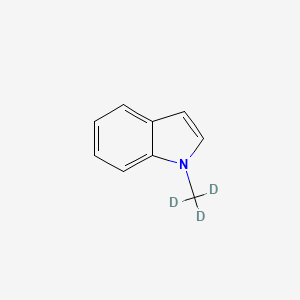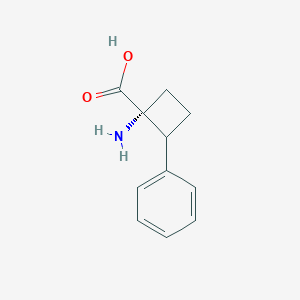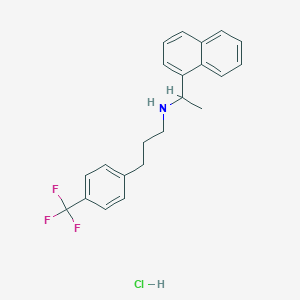
Ethyl 4-methyl-5-nitropicolinate
概要
説明
Ethyl 4-methyl-5-nitropicolinate (EMNP) is a synthetic compound that has been studied for its potential applications in various scientific areas, including organic synthesis and biochemistry. EMNP is one of the most widely studied nitropicolinates, a family of compounds that contain a nitro group and a carboxylic acid group. EMNP has been used in numerous studies due to its unique properties, such as its stability, solubility, and reactivity.
科学的研究の応用
Synthesis of Heterocyclic Compounds Ethyl 4-methyl-5-nitropicolinate serves as an important intermediate in the synthesis of various heterocyclic compounds, demonstrating its utility in the development of pharmaceuticals and agrochemicals. A study outlined a method for synthesizing polyfunctionally substituted cinnolines, which are prominent structures in many biologically active molecules, by reacting ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins. This process, facilitated by microwave irradiation, exemplifies the compound's role in creating complex heterocyclic frameworks with potential therapeutic applications (Hameed et al., 2017).
Advanced Material Synthesis The compound also finds applications in the synthesis of materials with unique properties. For instance, Ethyl 4-(4-Nitrophenoxy) picolinate, a derivative, has been synthesized as an intermediate for producing various biologically active compounds. The methodology involves a three-step synthesis from 2-picolinic acid, showcasing the adaptability of ethyl 4-methyl-5-nitropicolinate derivatives in generating complex molecules for material science applications (Xiong et al., 2019).
Environmental Applications In environmental science, derivatives of ethyl 4-methyl-5-nitropicolinate have been employed in the analysis of pollutants. For example, a liquid chromatography with electrochemical detection method was developed for the sensitive determination of nitropesticides in water samples, illustrating the compound's relevance in environmental monitoring and pollution control (Galeano-Díaz et al., 2000).
Antimicrobial Research Research on nitroimidazole derivatives, which can be synthesized from ethyl 4-methyl-5-nitropicolinate, has shown promising antimicrobial properties. These studies contribute to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance, underscoring the compound's potential in medicinal chemistry (Benkli et al., 2003).
将来の方向性
The future directions of Ethyl 4-methyl-5-nitropicolinate could involve its continued use in the synthesis of various nitrogen-containing heterocycles. Its potential applications in other areas of research or industry would likely depend on further studies and developments in related fields.
Relevant Papers While specific papers on Ethyl 4-methyl-5-nitropicolinate were not found in the search results, there are papers on related topics such as the synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrids . These papers could potentially provide more insight into the properties and applications of Ethyl 4-methyl-5-nitropicolinate and similar compounds.
特性
IUPAC Name |
ethyl 4-methyl-5-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-9(12)7-4-6(2)8(5-10-7)11(13)14/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHWIVMKQWHMBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-5-nitropicolinate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


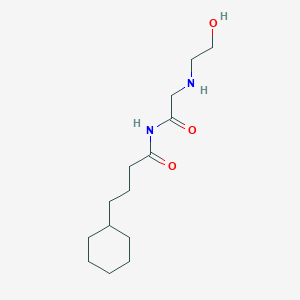

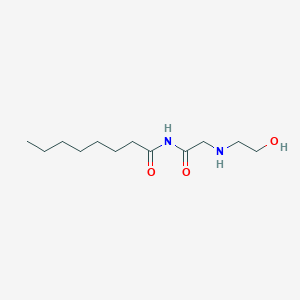
![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)
